![molecular formula C21H28N2O3S B2392739 N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 953260-98-5](/img/structure/B2392739.png)
N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
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Description
The compound is a derivative of benzylpiperidine, a class of compounds known for their applications in pharmaceuticals . Benzylpiperidine derivatives are often used in the synthesis of therapeutic agents due to their bioactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N′-(1-benzylpiperidin-4-yl)acetohydrazide have been synthesized as part of studies into new Fentanyl-derived opioid compounds . The synthesis often involves reductive amination or other common organic chemistry reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the atomic arrangement and chemical environment within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties often include molecular weight, solubility, melting point, boiling point, and others.Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters. Therefore, it plays a crucial role in the cholinergic nervous system.
Biochemical Pathways
The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, it could potentially enhance the signaling in this pathway.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in cholinergic neurotransmission . Potential effects could include changes in muscle contraction, heart rate, and other processes regulated by the cholinergic nervous system.
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-8-9-20(26-2)21(14-17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMUCIVBICBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide |
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